Sodium tetradecyl sulfate (CAS 139-88-8), commercially recognized under trade names such as Tergitol 4 and Niaproof 4, is a highly soluble, branched-chain anionic surfactant (7-ethyl-2-methyl-4-undecyl sulfate sodium salt). Unlike simple linear alkyl sulfates, its multi-branched 14-carbon architecture provides a unique balance of amphiphilic properties, characterized by a critical micelle concentration (CMC) of approximately 2.1 mM in water [1]. This specific structural configuration prevents tight crystalline packing, thereby maintaining exceptional solubility and wetting capabilities even in environments with high ionic strength or elevated dissolved solids. For industrial and scientific procurement, CAS 139-88-8 is selected primarily for its robust performance in complex aqueous systems where standard linear surfactants typically precipitate or lose efficacy.
Substituting CAS 139-88-8 with more common anionic surfactants like Sodium Dodecyl Sulfate (SDS) or its linear isomer (linear sodium tetradecyl sulfate, CAS 1191-50-0) frequently leads to process failure. SDS requires a significantly higher concentration (CMC ~8.2 mM) to form micelles, which can introduce excessive detergent loads into sensitive biochemical assays or industrial formulations [1]. Conversely, while linear sodium tetradecyl sulfate possesses a lower CMC (~0.9 mM), its unbranched tail allows for dense molecular packing, increasing the risk of precipitation (salting out) in the presence of electrolytes. The specific branching (7-ethyl, 2-methyl) of CAS 139-88-8 sterically hinders this packing, elevating its CMC to 2.1 mM but crucially preserving its phase stability and wetting power in high-salt buffers and complex media[2].
When compared to the ubiquitous laboratory standard Sodium Dodecyl Sulfate (SDS), CAS 139-88-8 demonstrates superior micellization efficiency due to its extended, albeit branched, 14-carbon hydrophobic tail. Quantitative assessments establish the CMC of CAS 139-88-8 at 2.1 mM, whereas SDS requires a concentration of 8.2 mM to achieve micelle formation under standard aqueous conditions [1]. This represents a nearly 4-fold reduction in the molar concentration required to initiate solubilization.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | 2.1 mM (CAS 139-88-8) |
| Comparator Or Baseline | 8.2 mM (Sodium Dodecyl Sulfate) |
| Quantified Difference | ~4-fold lower concentration required for micellization |
| Conditions | Standard aqueous solution at room temperature |
Allows formulators to achieve effective wetting and solubilization at lower surfactant loads, minimizing downstream interference in sensitive biological or chemical assays.
The architectural difference between branched CAS 139-88-8 and linear sodium tetradecyl sulfate (CAS 1191-50-0) fundamentally alters their thermodynamic behavior in solution. While the linear C14 sulfate forms micelles at a very low concentration (CMC ~0.9 mM), the extensive branching in CAS 139-88-8 sterically disrupts tight molecular packing, raising its CMC to 2.1 mM [1]. This engineered increase in CMC is a critical feature, as the steric hindrance prevents the surfactant from crystallizing or 'salting out' when exposed to high concentrations of counterions, ensuring phase stability where the linear equivalent would precipitate.
| Evidence Dimension | Critical Micelle Concentration (CMC) shift due to branching |
| Target Compound Data | 2.1 mM (Branched CAS 139-88-8) |
| Comparator Or Baseline | ~0.9 mM (Linear CAS 1191-50-0) |
| Quantified Difference | >2-fold increase in CMC resulting from steric disruption |
| Conditions | Aqueous baseline comparison of structural isomers |
Ensures the surfactant remains soluble and active in high-ionic-strength formulations, preventing catastrophic precipitation in complex industrial or biological buffers.
A defining procurement advantage of CAS 139-88-8 is its exceptional tolerance for high-solids environments, a domain where standard linear surfactants fail. Technical evaluations demonstrate that CAS 139-88-8 functions as a highly effective wetting agent in solutions containing 3% to 10% dissolved solids . In contrast, standard utility surfactants (such as basic linear alkyl sulfates) are typically restricted to liquors containing less than 1% dissolved solids before losing their interfacial activity or precipitating.
| Evidence Dimension | Functional tolerance to dissolved solids |
| Target Compound Data | Effective at 3% to 10% dissolved solids |
| Comparator Or Baseline | <1% dissolved solids (Standard linear utility surfactants) |
| Quantified Difference | 3 to 10 times greater tolerance for dissolved solids/electrolytes |
| Conditions | Industrial liquors and plating media |
Makes this compound the mandatory choice for industrial plating, textile processing, and complex media formulations where high salt content neutralizes standard surfactants.
In specialized applications requiring the targeted disruption of endothelial lipid bilayers, CAS 139-88-8 exhibits significantly higher potency than non-ionic alternatives like Polidocanol. Clinical and pharmacological comparisons indicate that Sodium Tetradecyl Sulfate is approximately twice as potent as Polidocanol in achieving venous obliteration and membrane lysis [1]. Consequently, formulators can achieve the required biological effect using half the volumetric concentration, optimizing the efficiency of lytic buffers and pharmaceutical preparations.
| Evidence Dimension | Relative membrane disruption potency |
| Target Compound Data | ~2x relative potency (requires lower concentration) |
| Comparator Or Baseline | 1x relative potency (Polidocanol) |
| Quantified Difference | 50% reduction in required concentration for equivalent lysis |
| Conditions | In vivo and in vitro endothelial disruption models |
Enables the formulation of highly concentrated, low-volume lytic or sclerosing agents, reducing the total mass of excipient introduced into the system.
Because its branched structure prevents precipitation in the presence of high counterion concentrations, CAS 139-88-8 is ideally suited for extracting membrane proteins in high-salt buffers. It provides robust solubilization at a lower CMC (2.1 mM) than SDS, reducing the overall detergent burden on downstream purification steps[1].
The compound's proven ability to maintain wetting efficacy in solutions containing 3% to 10% dissolved solids makes it a critical additive for metal plating baths and complex industrial liquors. It ensures uniform surface contact and prevents pitting in environments that would cause standard linear surfactants to salt out .
Leveraging its high potency—approximately twice that of polidocanol—CAS 139-88-8 is procured as a highly effective API for sclerotherapy. Its rapid disruption of lipid bilayers allows for low-volume, high-efficiency formulations designed to induce localized endothelial sclerosis [2].